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Compound of Interest |

4-CHLORO-A,A A-

Compound Name:
TRIFLUOROTOLUENE-D4

CAS No.: 1219804-33-7

Cat. No.: B597953

. J

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-
-trifluorotoluene-

(also known as 1-Chloro-4-(trifluoromethyl)benzene-

or PCBTF-

). While the non-deuterated parent compound (PCBTF) is widely recognized as a "green,"
VOC-exempt solvent alternative to dichloromethane and toluene, the deuterated isotopologue (

) plays a critical, specialized role in analytical chemistry (NMR/MS standards) and drug
metabolism studies (deuterium switching).[1]

Note on Nomenclature: The term "

-trifluorotoluene” refers to the trifluoromethyl group (
). As fluorine is monoisotopic (
), deuteration occurs exclusively on the aromatic ring (

).[1] This guide focuses on the ring-perdeuterated species.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b597953?utm_src=pdf-interest
https://www.researchgate.net/publication/321313267_Deuteration_as_a_Tool_for_Optimization_of_Metabolic_Stability_and_Toxicity_of_Drugs
https://www.researchgate.net/publication/321313267_Deuteration_as_a_Tool_for_Optimization_of_Metabolic_Stability_and_Toxicity_of_Drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 1: Chemical Identity & Physicochemical
Profile[1][2][3][4][5]

The substitution of four hydrogen atoms with deuterium (

) induces subtle but critical changes in the physicochemical properties of the molecule,
primarily affecting mass and vibrational frequency (Kinetic Isotope Effect), while retaining the
solvent characteristics of the parent compound.[1]

ble 1: C ve Physicochemical ies[1]

Protio-PCBTF ( Deutero-PCBTF (
Property Technical Note
) )
Distinct CAS for
CAS Number 98-56-6 1219804-33-7 _
regulatory tracking.
Mass shift of +4.025
Formula
Da.[1][2]
Essential for
Molecular Weight 180.55 g/mol 184.58 g/mol gravimetric

calculations.[1]

Isotope effect on BP is
Boiling Point 139 °C ~138-139 °C negligible for bulk
solvent use.[1]

Increased density due

Density (

1.353 g/mL ~1.36-1.38 g/mL to mass difference of
) D vs H.

_ Flammable liquid
Flash Point 43 °C (Closed Cup) 43 °C ) )
handling required.[1]
) ) Critical for NMR

Isotopic Purity N/A 98 atom % D

"silent" regions.[1]

Part 2: Spectroscopic Signature & Analysis[1]
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The primary utility of PCBTF-

lies in its spectroscopic distinctiveness.

Nuclear Magnetic Resonance (NMR)

* NMR (Proton): The

variant is NMR silent in the aromatic region (7.0 — 8.0 ppm).[1] This makes it an ideal "lock"
solvent or internal standard for analyzing non-deuterated aromatic compounds without signal
overlap.[1]

o Residual Signal: A small multiplet may appear if isotopic purity is <99.9%, corresponding
to residual

species.[1]
¢ NMR (Carbon):
o C-D Coupling: Aromatic carbons appear as triplets (

Hz) due to coupling with deuterium (Spin
)[1]
o |sotope Shift: A slight upfield shift (
to
ppm) is observed compared to the protio-analog.
¢ NMR (Fluorine):
o Appears as a singlet (approx. -63 ppm relative to
)[1]

o Application: Used as a quantitative internal standard (QNMR) for fluorinated drug
intermediates.[1]

Mass Spectrometry (MS)
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e Mass Shift: The molecular ion

appears at m/z 184 (vs 180 for
)[1]
o Fragmentation: The characteristic loss of

or

retains the deuterated ring, allowing for specific tracking of the aromatic core in metabolic
pathways.[1]

Part 3: Synthesis & Production Logic[1]
The synthesis of PCBTF-

is non-trivial and generally follows a "De Novo" ring construction or high-temperature H/D
exchange.

Diagram 1: Synthesis Workflow

Visualization of the logical flow from precursor to purified isotope.

Benzene-d6 Chlorination Trifluoromethylation PCBTF-d4 . S Pure PCBTF-d4
(Precursor) (FeCI3 cat.) Chlorobenzene-d5 (CF31/ Cu) (Crude) Fractional Distillation (>98% D)

Click to download full resolution via product page

Caption: Synthesis of PCBTF-d4 via functionalization of perdeuterated benzene precursors.

Part 4: Applications in Drug Development[1]
The "Deuterium Switch" (Metabolic Stability)

PCBTF moieties are common in pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals.
[1] The Carbon-Deuterium (C-D) bond is 6-10 times stronger than the Carbon-Hydrogen (C-H)
bond due to the lower zero-point energy.
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e Mechanism: If the metabolic clearance of a drug involves oxidation of the aromatic ring (e.g.,
by Cytochrome P450), substituting H with D at the site of metabolism can significantly
reduce the reaction rate (Primary Kinetic Isotope Effect,

)[1]
e Outcome: Increased half-life (

) and reduced dosing frequency.[1]

Protocol: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (

) of a PCBTF-containing drug vs. its deuterated analog.[1]

e Preparation:
o Prepare 10 mM stock solutions of Test Compound (

) and Analog (
) in DMSO.

o Thaw Liver Microsomes (Human/Rat) on ice.[1]
 Incubation:
o Buffer: 100 mM Potassium Phosphate (pH 7.4).
o Mix: 0.5 mg/mL microsomes + 1 uM Test Compound.
o Start: Initiate reaction with 1 mM NADPH (regenerating system).
o Timepoints: 0, 5, 15, 30, 60 min at 37°C.[1]
e Termination:

o Aliquot 50 pL into 150 pL ice-cold Acetonitrile (containing Internal Standard).
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o Centrifuge at 4000 rpm for 20 min to pellet proteins.
e Analysis (LC-MS/MS):
o Monitor parent depletion.[1]

o Calculation: Plot In(% remaining) vs. time. Slope =

o .[1]

Diagram 2: Metabolic Stability Workflow

Logical flow for validating the Deuterium Effect.
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Click to download full resolution via product page
Caption: Workflow for determining metabolic stability improvements via deuteration.
Part 5: Handling, Safety, and Storage
While PCBTF is less toxic than many chlorinated solvents, the
variant requires specific handling to maintain isotopic integrity.[1]
¢ Hygroscopicity: PCBTF is hydrophobic, but

exchange can occur over long periods if exposed to acidic moisture.[1] Store under inert gas
(Nitrogen/Argon).
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o Flammability: Flash point 43°C. Store in flammables cabinet.[1]

 Toxicity: Irritant to eyes and skin.[1] Use standard PPE (Nitrile gloves, safety glasses).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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